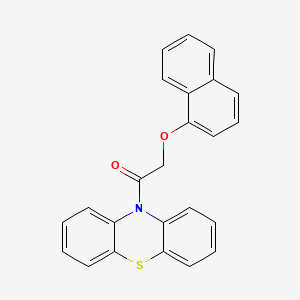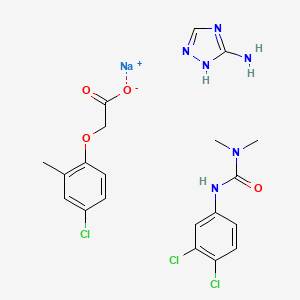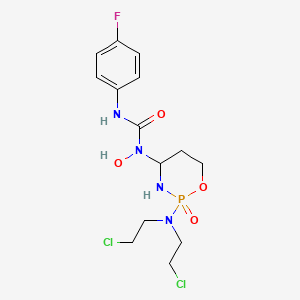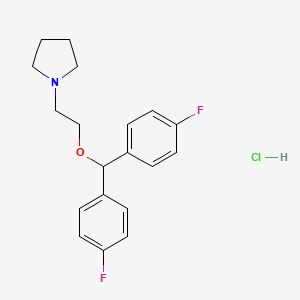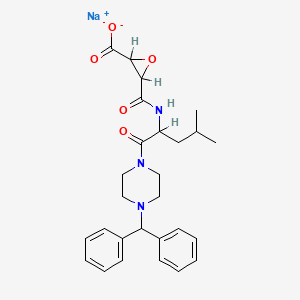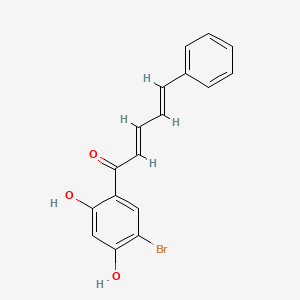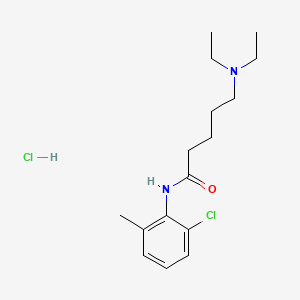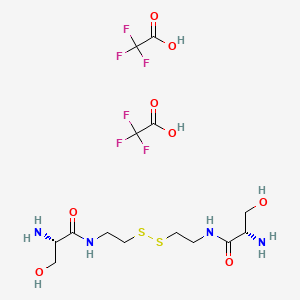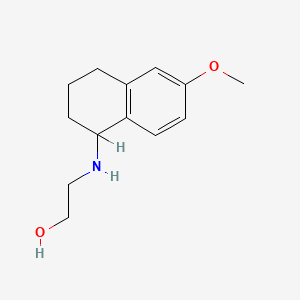
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol is a chemical compound with a complex structure It is derived from naphthalene and features a methoxy group and an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydro-6-methoxynaphthalene.
Amination: The naphthalene derivative undergoes amination to introduce the amino group.
Ethanol Addition: The final step involves the addition of ethanol to form the aminoethanol moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: A precursor in the synthesis of the target compound.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Another related compound with similar structural features.
(6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid: A compound with a similar naphthalene core but different functional groups.
Uniqueness
2-((1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminoethanol moiety, in particular, may contribute to its potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
52373-09-8 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-[(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethanol |
InChI |
InChI=1S/C13H19NO2/c1-16-11-5-6-12-10(9-11)3-2-4-13(12)14-7-8-15/h5-6,9,13-15H,2-4,7-8H2,1H3 |
Clé InChI |
WUEGURCTOLIBIO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(CCC2)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



